N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine
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Overview
Description
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent . The final step involves the coupling of the brominated indole with beta-alanine using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and bromination steps, as well as automated peptide synthesizers for the coupling step .
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The bromine atom at the 6th position of the indole ring can enhance its binding affinity to certain receptors or enzymes . This compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-indol-1-yl)propanoyl]-beta-alanine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanine: Bromine atom at the 5th position, which can influence its properties differently.
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine: Chlorine atom instead of bromine, which may affect its reactivity and interactions.
Uniqueness
N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H15BrN2O3 |
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Molecular Weight |
339.18 g/mol |
IUPAC Name |
3-[3-(6-bromoindol-1-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C14H15BrN2O3/c15-11-2-1-10-4-7-17(12(10)9-11)8-5-13(18)16-6-3-14(19)20/h1-2,4,7,9H,3,5-6,8H2,(H,16,18)(H,19,20) |
InChI Key |
OVIAQXAYTRBEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCCC(=O)O)Br |
Origin of Product |
United States |
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